molecular formula C16H20F3NO5 B13713101 3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid

3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid

Cat. No.: B13713101
M. Wt: 363.33 g/mol
InChI Key: XBIHETZTTREDHL-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid typically involves multiple steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

    Formation of Final Product: The protected amino alcohol is then subjected to further reactions, such as oxidation and esterification, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It serves as a building block for the synthesis of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Cellular Pathways: The compound may influence various cellular pathways, including those involved in inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.

    4-[4-(Trifluoromethoxy)phenyl]butyric Acid: Lacks the Boc-protected amino group, affecting its reactivity and applications.

Uniqueness

3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid is unique due to the presence of both the Boc-protected amino group and the trifluoromethoxy-substituted phenyl ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H20F3NO5

Molecular Weight

363.33 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethoxy)phenyl]butanoic acid

InChI

InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-11(9-13(21)22)8-10-4-6-12(7-5-10)24-16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

XBIHETZTTREDHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(F)(F)F)CC(=O)O

Origin of Product

United States

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